molecular formula C25H38N2O3 B6122462 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B6122462
M. Wt: 414.6 g/mol
InChI Key: DTVSMZPASBZQPR-UHFFFAOYSA-N
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Description

1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound featuring multiple functional groups, including pyrrolidine rings and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine rings, followed by the introduction of the methoxyphenoxy group. Key steps include:

    Formation of Pyrrolidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Methoxyphenoxy Group: This step involves nucleophilic substitution reactions where the methoxyphenoxy group is introduced to the intermediate compound.

    Final Assembly: The final step involves coupling the pyrrolidine and methoxyphenoxy intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-hydroxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
  • 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Uniqueness

1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple pyrrolidine rings and a methoxyphenoxy group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O3/c1-4-11-25(12-5-2)13-8-16-27(25)18-21-9-10-23(24(17-21)29-3)30-20-22(28)19-26-14-6-7-15-26/h4-5,9-10,17,22,28H,1-2,6-8,11-16,18-20H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVSMZPASBZQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC2(CC=C)CC=C)OCC(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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